(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
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Overview
Description
The compound contains a 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl group and a 2-(4-fluorophenyl)-2H-tetrazol-5-yl group. The presence of these groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline and tetrazole rings, along with the methoxy and fluorophenyl substituents. These groups could potentially influence the compound’s reactivity and biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents, while the fluorophenyl group could influence its acidity .Scientific Research Applications
New Benzylisoquinoline Alkaloid Discovery
Research into the benzylisoquinoline alkaloids, closely related to the compound , has led to the discovery of novel compounds with potential biological activities. For instance, a study identified a new benzylisoquinoline alkaloid, (6,7-dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone, from the leaves of Beilschmiedia brevipes. This discovery, facilitated by comprehensive spectroscopic methods, contributes to the expanding library of natural products with potential pharmacological benefits (Pudjiastuti et al., 2010).
Chemical Synthesis and Structural Analysis
The synthesis and structural exploration of isoquinoline derivatives form a significant area of research. Studies have developed methodologies for synthesizing stable azomethine ylides from 3,4-dihydroisoquinoline-2-oxides, showcasing the chemical versatility of isoquinoline derivatives and their potential in creating complex molecular structures with specific functions (Coşkun & Tuncman, 2006).
Anticancer Research
Isoquinoline derivatives have also been investigated for their tumor-specific cytotoxic activities. A study on human oral squamous cell carcinoma cell lines revealed that certain tetrahydroisoquinoline derivatives exhibit high tumor-specific cytotoxicity, suggesting their potential as anticancer agents. This research underscores the relevance of isoquinoline derivatives in developing new therapeutic strategies against cancer (Hatano et al., 2009).
Structural Exploration and Antiproliferative Activity
Further, the structural exploration and antiproliferative activity evaluation of isoquinoline derivatives have contributed valuable insights. For instance, the synthesis and characterization of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone revealed its potential antiproliferative properties, emphasizing the importance of structural analysis in identifying biologically active compounds (Prasad et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(4-fluorophenyl)tetrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3/c1-27-16-9-12-7-8-24(11-13(12)10-17(16)28-2)19(26)18-21-23-25(22-18)15-5-3-14(20)4-6-15/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLDYUNDRHTDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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